Diphenylthiocarbazide

Description

The exact mass of the compound Diphenylthiocarbazide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 688. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Diphenylthiocarbazide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Diphenylthiocarbazide including the price, delivery time, and more detailed information at info@benchchem.com.

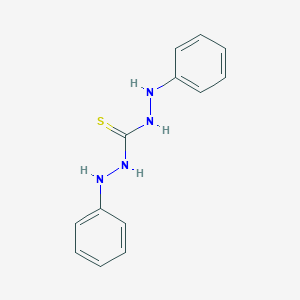

Structure

3D Structure

Properties

IUPAC Name |

1,3-dianilinothiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N4S/c18-13(16-14-11-7-3-1-4-8-11)17-15-12-9-5-2-6-10-12/h1-10,14-15H,(H2,16,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNSNUHPJRKTRNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NNC(=S)NNC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8060743 | |

| Record name | Carbonothioic dihydrazide, 2,2'-diphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8060743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Crystalline solid; [Chem Service MSDS] | |

| Record name | Diphenylthiocarbazide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13264 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

622-03-7 | |

| Record name | 2,2′-Diphenylcarbonothioic dihydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=622-03-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbonothioic dihydrazide, 2,2'-diphenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000622037 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diphenylthiocarbazide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=688 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Carbonothioic dihydrazide, 2,2'-diphenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Carbonothioic dihydrazide, 2,2'-diphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8060743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,5-diphenyl-3-thiocarbonohydrazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.744 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Diphenylthiocarbazide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of diphenylthiocarbazide, an important intermediate in the production of dithizone. The document details the reaction mechanism, experimental protocols, and relevant quantitative and spectral data, with a particular focus on aspects relevant to pharmaceutical research and development.

Introduction

Diphenylthiocarbazide, also known as 1,5-diphenyl-3-thiocarbohydrazide, is a key chemical intermediate primarily used in the synthesis of dithizone (diphenylthiocarbazone).[1] Dithizone is a versatile organosulfur compound widely recognized for its potent chelating properties with various heavy metals, such as lead, mercury, and zinc.[2] This characteristic has led to its extensive use in analytical chemistry for colorimetric determination of trace metals.[3]

In the biomedical field, dithizone is notably employed for the staining and purity assessment of pancreatic islets intended for transplantation in the treatment of type 1 diabetes, as it selectively binds to the zinc ions present in the islet's beta cells.[2][4] Given the importance of high-purity dithizone in these applications, a thorough understanding of the synthesis of its precursor, diphenylthiocarbazide, is crucial for optimizing reaction conditions and ensuring the quality of the final product.[3]

This guide will delve into the multi-step synthesis of diphenylthiocarbazide, starting from the reaction of phenylhydrazine with carbon disulfide.

Reaction Mechanism

The synthesis of diphenylthiocarbazide from phenylhydrazine and carbon disulfide is a two-step process, which is the precursor to the final oxidation step to yield dithizone.[3] The overall reaction pathway involves nucleophilic addition and a complex thermal rearrangement.

Step 1: Formation of the Phenylhydrazine Salt of β-Phenyldithiocarbazic Acid

The synthesis begins with the nucleophilic attack of the nitrogen atom of phenylhydrazine on the electrophilic carbon atom of carbon disulfide. A second molecule of phenylhydrazine then acts as a base to deprotonate the resulting zwitterion, leading to the formation of the phenylhydrazine salt of β-phenyldithiocarbazic acid as a white precipitate.[3]

Caption: Formation of the intermediate salt from phenylhydrazine and carbon disulfide.

Step 2: Conversion to Diphenylthiocarbazide

The intermediate salt, upon heating, undergoes a complex transformation. This step involves the elimination of hydrogen sulfide and a molecule of phenylhydrazine, which can subsequently decompose into ammonia and other byproducts, resulting in the formation of diphenylthiocarbazide.[3] The plausible pathway involves an initial intramolecular cyclization followed by ring-opening and elimination steps.[3]

Caption: Thermal conversion of the intermediate salt to diphenylthiocarbazide.

Quantitative Data

The following table summarizes the key quantitative data associated with the synthesis of diphenylthiocarbazide.

| Parameter | Step 1: Salt Formation | Step 2: Diphenylthiocarbazide Formation |

| Yield | 96-98%[5] | 60-75% (based on phenylhydrazine)[5] |

| Reaction Temperature | Maintained just below the boiling point of ether (cooling may be necessary)[5] | Water bath maintained at 96-98°C[5] |

| Reaction Time | 30 minutes for addition of carbon disulfide, followed by 30 minutes of stirring[5] | 10-15 minutes for softening, with evolution of hydrogen sulfide, followed by 20-30 minutes until ammonia is evolved[5] |

| Reactant Molar Ratio | Phenylhydrazine: Carbon Disulfide = 1.3 : 0.86 (approximately 1.5 : 1)[5] | N/A (thermal decomposition of the salt) |

Experimental Protocols

The following protocols are based on the well-established procedure from Organic Syntheses.[5]

Step A: Phenylhydrazine Salt of β-Phenyldithiocarbazic Acid

-

In a 1-liter three-necked flask equipped with a mechanical stirrer, a condenser, and a dropping funnel, dissolve 128 ml (1.3 moles) of pure, redistilled phenylhydrazine in 600 ml of diethyl ether.

-

To the vigorously stirred mixture, add 52 ml (0.86 mole) of carbon disulfide over the course of 30 minutes. A precipitate will form immediately, and the mixture will become warm. Maintain the temperature just below the boiling point of the ether, using an ice water bath for cooling if necessary.

-

After the addition is complete, continue to stir the mixture for an additional 30 minutes.

-

Filter the precipitate with suction and wash it with 50 ml of ether. The yield of the salt is typically 181-185 g (96-98%).[5]

Step B: Diphenylthiocarbazide

-

Transfer the dried salt from Step A to a 1-liter beaker and heat it on a water bath maintained at 96-98°C with continuous stirring (perform in a fume hood).

-

After approximately 10-15 minutes, the material will soften to a taffy-like mass, turn yellow, foam, and evolve hydrogen sulfide.

-

Continue heating; after another 20-30 minutes, ammonia will be evolved. As soon as a distinct odor of ammonia is detected, immediately remove the beaker from the heat and cool it in an ice bath.

-

Add approximately 150 ml of absolute ethanol and warm slightly to loosen the mass. Stir until the taffy-like material transforms into a granular precipitate.

-

Filter the crude diphenylthiocarbazide and wash it with ethanol. The yield of the crude product is typically 60-75% based on the initial amount of phenylhydrazine.[5]

Spectral Data for Diphenylthiocarbazide

The following table summarizes the key spectral data for the characterization of diphenylthiocarbazide.

| Spectral Method | Key Data | Reference |

| ¹³C NMR | Spectral data available. | [6] |

| Mass Spectrometry (MS) | Mass spectrum (electron ionization) available. Molecular Weight: 258.342 g/mol . | [7][8] |

| Infrared Spectroscopy (IR) | IR spectrum available. | [8] |

Relevance for Drug Development Professionals

While diphenylthiocarbazide itself is primarily an intermediate, its final product, dithizone, has direct applications and toxicological considerations relevant to the pharmaceutical industry.

Applications in Biomedical Research

-

Islet Purity Assessment: Dithizone is used to assess the purity of human pancreatic islet preparations for transplantation in patients with type 1 diabetes.[2] It selectively stains the zinc-rich beta cells of the islets red, allowing for their differentiation from exocrine tissue.[2]

Toxicological Profile of Dithizone

-

Pancreatic Islet Cell Toxicity: Dithizone can be toxic to pancreatic islet cells and has been used to induce experimental diabetes in animal models.[9] Long-term exposure can lead to reduced insulin secretion and islet cell death.[9]

-

General Toxicity: Dithizone is classified as a skin and serious eye irritant.[10][11] It may also cause respiratory irritation.[10] Animal studies have observed glycosuria and eye injury.[10]

-

Chelating Agent for Heavy Metal Poisoning: Dithizone has been investigated as a chelating agent for heavy metal poisoning.[12]

The synthesis of high-purity diphenylthiocarbazide is a critical first step in producing dithizone suitable for these sensitive biomedical applications, where contaminants could have significant adverse effects.

Conclusion

The synthesis of diphenylthiocarbazide via the reaction of phenylhydrazine and carbon disulfide is a well-documented and robust procedure.[3] A thorough understanding of the reaction mechanism, optimization of reaction conditions, and careful execution of the experimental protocol are essential for achieving high yields and purity. For professionals in drug development and biomedical research, the quality of the final product, dithizone, is paramount for its reliable application in areas such as pancreatic islet assessment. The detailed information provided in this guide serves as a valuable resource for the successful synthesis and application of this important chemical compound.

References

- 1. Diphenylthiocarbazide | 622-03-7 [chemicalbook.com]

- 2. Dithizone - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. labdepotinc.com [labdepotinc.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Diphenylthiocarbazide(622-03-7) 13C NMR [m.chemicalbook.com]

- 7. Diphenylthiocarbazide [webbook.nist.gov]

- 8. Diphenylthiocarbazide [webbook.nist.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Dithizone - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. fishersci.com [fishersci.com]

- 12. reference.md [reference.md]

Physicochemical Properties of Diphenylthiocarbazide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diphenylthiocarbazide, also known as 1,5-diphenylthiocarbohydrazide, is a chemical intermediate primarily recognized for its role as a precursor in the synthesis of dithizone, a widely used analytical reagent for heavy metal detection.[1][2] An in-depth understanding of its physicochemical properties is crucial for its effective handling, application in synthesis, and for the development of new analytical methods. This guide provides a comprehensive overview of the known physicochemical characteristics of diphenylthiocarbazide, detailed experimental protocols for their determination, and visualizations of relevant chemical processes.

Core Physicochemical Properties

The fundamental physicochemical properties of diphenylthiocarbazide are summarized in the tables below.

General Properties

| Property | Value | Reference |

| Chemical Name | 2,2'-Diphenylcarbonothioic dihydrazide | |

| Synonyms | 1,5-Diphenylthiocarbohydrazide, Diphenylthiocarbazide | |

| CAS Number | 622-03-7 | [2] |

| Molecular Formula | C₁₃H₁₄N₄S | |

| Molecular Weight | 258.34 g/mol | |

| Appearance | White to gray or brown powder/crystal | [2] |

Physical and Chemical Properties

| Property | Value/Description | Reference |

| Melting Point | 155 °C | [2] |

| Boiling Point | 181 °C (rough estimate) | [2] |

| Density | 1.2302 g/cm³ (rough estimate) | [2] |

| pKa (Predicted) | 8.04 ± 0.70 | |

| Solubility in Ethanol | Slightly soluble | [2] |

| Solubility in Other Organic Solvents | Quantitative data not readily available. A general protocol for determination is provided below. |

Spectroscopic Data

UV-Vis Spectroscopy

Diphenylthiocarbazide is expected to exhibit absorption in the UV region due to the presence of phenyl rings and the thiocarbonyl group.

Table 3: UV-Vis Absorption Data

| Solvent | λmax (nm) | Molar Absorptivity (ε) |

| Data not available | Data not available | Data not available |

Infrared (IR) Spectroscopy

The IR spectrum of diphenylthiocarbazide will show characteristic absorption bands corresponding to its various functional groups.

Table 4: Expected FT-IR Absorption Peaks

| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |

| ~3300 | N-H | Stretching |

| ~3050 | Aromatic C-H | Stretching |

| ~1600, ~1500 | Aromatic C=C | Stretching |

| ~1550 | N-H | Bending |

| ~1300-1100 | C-N | Stretching |

| ~1100-1000 | C=S | Stretching |

| ~750, ~690 | Aromatic C-H | Out-of-plane bending |

Thermal Analysis

Specific thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) data for diphenylthiocarbazide are not widely published. The following are general descriptions of what these analyses would reveal.

-

Thermogravimetric Analysis (TGA): A TGA thermogram would indicate the decomposition temperature and thermal stability of the compound. Mass loss would be expected at temperatures above its melting point.

-

Differential Scanning Calorimetry (DSC): A DSC curve would show an endothermic peak corresponding to the melting point of diphenylthiocarbazide, expected around 155 °C.[2]

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties are provided below.

Determination of Solubility in Organic Solvents

Objective: To quantitatively determine the solubility of diphenylthiocarbazide in various organic solvents (e.g., methanol, acetone, chloroform, DMSO).

Materials:

-

Diphenylthiocarbazide

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Volumetric flasks

-

Temperature-controlled shaker or bath

-

UV-Vis spectrophotometer or HPLC system

Procedure:

-

Preparation of Saturated Solutions: Add an excess amount of diphenylthiocarbazide to a known volume of the selected solvent in a sealed vial.

-

Equilibration: Agitate the vials in a temperature-controlled shaker or bath at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Filtration: Filter the saturated solutions using a syringe filter (0.45 µm) to remove undissolved solid.

-

Quantification:

-

Gravimetric Method: Accurately weigh a known volume of the clear filtrate, evaporate the solvent, and weigh the remaining solid.

-

Spectroscopic/Chromatographic Method: Prepare a series of standard solutions of known concentrations. Dilute the saturated filtrate to a concentration within the linear range of the calibration curve and measure its absorbance (UV-Vis) or peak area (HPLC).

-

-

Calculation: Calculate the solubility in g/100 mL or mol/L.

Determination of Melting Point

Objective: To determine the melting point of diphenylthiocarbazide.

Materials:

-

Diphenylthiocarbazide

-

Capillary tubes

-

Melting point apparatus

Procedure:

-

Sample Preparation: Finely powder a small amount of diphenylthiocarbazide.

-

Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

Measurement: Place the capillary tube in the heating block of the melting point apparatus.

-

Heating: Heat the block at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Observation: Record the temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid. This range is the melting point.

UV-Vis Spectroscopy

Objective: To obtain the UV-Vis absorption spectrum and determine the wavelength of maximum absorbance (λmax) of diphenylthiocarbazide.

Materials:

-

Diphenylthiocarbazide

-

Spectroscopic grade solvent (e.g., ethanol, methanol)

-

UV-Vis spectrophotometer

-

Quartz cuvettes

Procedure:

-

Solution Preparation: Prepare a dilute solution of diphenylthiocarbazide in the chosen solvent of a known concentration.

-

Blank Measurement: Fill a cuvette with the pure solvent to be used as a blank and record the baseline spectrum.

-

Sample Measurement: Fill a cuvette with the sample solution and record the absorption spectrum over a relevant wavelength range (e.g., 200-400 nm).

-

Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax).

FT-IR Spectroscopy

Objective: To obtain the Fourier-Transform Infrared (FT-IR) spectrum of diphenylthiocarbazide to identify its functional groups.

Materials:

-

Diphenylthiocarbazide

-

FT-IR spectrometer

-

Sample holder (e.g., KBr pellet press, ATR accessory)

Procedure:

-

Sample Preparation:

-

KBr Pellet: Mix a small amount of the sample with dry potassium bromide (KBr) powder and press it into a thin, transparent pellet.

-

ATR: Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Background Spectrum: Record a background spectrum of the empty sample holder or clean ATR crystal.

-

Sample Spectrum: Record the FT-IR spectrum of the sample over the desired range (e.g., 4000-400 cm⁻¹).

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups and vibrational modes.

Thermal Analysis (TGA/DSC)

Objective: To evaluate the thermal stability and melting behavior of diphenylthiocarbazide.

Materials:

-

Diphenylthiocarbazide

-

TGA instrument

-

DSC instrument

-

Sample pans (e.g., aluminum)

Procedure:

-

Sample Preparation: Accurately weigh a small amount of the sample (typically 2-10 mg) into a sample pan.

-

TGA Measurement:

-

Place the pan in the TGA furnace.

-

Heat the sample at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen).

-

Record the mass loss as a function of temperature.

-

-

DSC Measurement:

-

Place the sample pan and an empty reference pan in the DSC cell.

-

Heat the sample at a constant rate (e.g., 10 °C/min) under a controlled atmosphere.

-

Record the heat flow as a function of temperature.

-

-

Data Analysis:

-

TGA: Determine the onset temperature of decomposition.

-

DSC: Determine the onset temperature and peak temperature of the melting endotherm.

-

Mandatory Visualizations

Synthesis of Dithizone from Diphenylthiocarbazide

The following diagram illustrates the experimental workflow for the synthesis of dithizone, a key application of diphenylthiocarbazide.[1][3]

References

A Comprehensive Guide to the Solubility of Diphenylthiocarbazide in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of diphenylthiocarbazide, a compound commonly known as dithizone, in a variety of organic solvents. A thorough understanding of its solubility is critical for applications ranging from analytical chemistry to drug development, where it is utilized as a chelating agent and a reagent in various assays. This document presents quantitative solubility data, detailed experimental protocols for solubility determination, and a visual representation of a typical experimental workflow.

Core Concepts: Factors Influencing Solubility

Diphenylthiocarbazide's solubility is primarily dictated by its molecular structure and the physicochemical properties of the solvent. The presence of both nonpolar phenyl rings and a polar thiocarbazone functional group gives the molecule a degree of amphiphilicity, leading to varied solubility across different organic solvents. Generally, its solubility is higher in chlorinated and aromatic hydrocarbons compared to polar protic solvents like alcohols.

Quantitative Solubility Data

The following table summarizes the solubility of diphenylthiocarbazide in several common organic solvents at ambient temperature. This data has been compiled from various scientific sources to provide a comparative overview.

| Solvent | Solubility (g/L) | Molar Solubility (mol/L) | Qualitative Solubility |

| Chloroform | 17 | 0.066 | Freely Soluble |

| Carbon Tetrachloride | Freely Soluble | - | Freely Soluble |

| Pyridine | 10 | 0.039 | Soluble |

| Dimethylsulfoxide | Soluble | - | Soluble |

| Acetonitrile | 1 | 0.0039 | - |

| Toluene | 0.95 | 0.0037 | - |

| Acetone | 0.9 | 0.0035 | - |

| Hexane | 0.04 | 0.00016 | - |

| Ethanol | 0.03 | 0.00012 | Slightly Soluble |

Note: "Freely Soluble" and "Soluble" are qualitative terms from cited sources where exact quantitative data was not provided. Molar solubility is calculated based on the molecular weight of diphenylthiocarbazide (256.33 g/mol ).

Experimental Protocols for Solubility Determination

Accurate determination of solubility is crucial for reproducible experimental results. The following are detailed methodologies for key experiments to quantify the solubility of a solid compound like diphenylthiocarbazide in an organic solvent.

Saturation Shake-Flask Method (Thermodynamic Solubility)

This is a widely accepted method for determining the equilibrium (thermodynamic) solubility of a compound.

Methodology:

-

Preparation: Add an excess amount of solid diphenylthiocarbazide to a series of vials, each containing a known volume of the desired organic solvent. The presence of undissolved solid is essential to ensure that saturation is reached.

-

Equilibration: Seal the vials to prevent solvent evaporation. Place the vials in a constant temperature shaker or incubator. Agitate the samples for a predetermined period (e.g., 24 to 48 hours) to allow the system to reach equilibrium. The time required to reach equilibrium can vary and should be determined experimentally by taking measurements at different time points until the concentration of the dissolved solid remains constant.

-

Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. To separate the saturated solution from the excess solid, one of the following methods can be used:

-

Centrifugation: Centrifuge the vials at a high speed to pellet the undissolved solid.

-

Filtration: Carefully filter the supernatant through a chemically inert filter (e.g., PTFE syringe filter) that does not absorb the solute.

-

-

Quantification:

-

Carefully withdraw a known volume of the clear, saturated supernatant.

-

Dilute the aliquot with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

Analyze the concentration of diphenylthiocarbazide in the diluted solution using a validated analytical technique such as:

-

High-Performance Liquid Chromatography (HPLC): This is a highly sensitive and specific method. A calibration curve of known concentrations of diphenylthiocarbazide should be prepared to accurately quantify the sample.

-

UV-Vis Spectrophotometry: This method is suitable if diphenylthiocarbazide has a distinct chromophore and there are no interfering substances. A calibration curve based on Beer-Lambert law should be established.

-

-

-

Calculation: Calculate the original concentration in the saturated solution by accounting for the dilution factor. The solubility is typically expressed in g/L or mol/L.

Isothermal Titration Method (Qualitative to Semi-Quantitative)

This method is a simpler, often visual, approach to estimate solubility.

Methodology:

-

Preparation: Place a known mass of diphenylthiocarbazide into a test tube or vial.

-

Titration: Gradually add a known volume of the organic solvent to the test tube while continuously stirring or agitating the mixture.

-

Observation: Continue adding the solvent until the solid is completely dissolved.

-

Calculation: Record the total volume of solvent required to dissolve the known mass of the solute. The solubility can then be calculated. This method is generally less accurate than the shake-flask method but can be useful for rapid screening.

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for the determination of diphenylthiocarbazide solubility using the saturation shake-flask method.

Caption: Workflow for Solubility Determination.

An In-Depth Technical Guide to the Crystal Structure of Diphenylthiocarbazide Complexes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles and methodologies related to the crystal structure of diphenylthiocarbazide (dithizone) complexes. It delves into the coordination chemistry, experimental protocols for structural determination, and presents key quantitative data for representative metal complexes.

Introduction to Diphenylthiocarbazide and its Complexes

Diphenylthiocarbazide, commonly known as dithizone (H₂Dz), is a versatile organic ligand renowned for its ability to form intensely colored complexes with a wide range of metal ions.[1][2] This property has made it an indispensable reagent in trace metal analysis for decades.[1] The study of the crystal structure of these metal dithizonate complexes is crucial as it provides definitive insights into the three-dimensional arrangement of atoms, the nature of metal-ligand bonding, and the coordination geometry.[3][4] This structural information is fundamental for understanding the physicochemical properties of these complexes and for designing new compounds with tailored applications in fields ranging from analytical chemistry to materials science and drug development.

Dithizone's reactivity is centered on its ability to exist in tautomeric forms and its acidic nature.[5] It behaves as a weak monobasic acid, deprotonating to form the dithizonate anion (HDz⁻), which is the primary species involved in chelation.[2][5]

Coordination Chemistry and Bonding

The formation of a metal-dithizonate complex is a chelation reaction where the monoanionic dithizonate ligand typically acts in a bidentate fashion.[5] Coordination occurs through the sulfur atom and one of the terminal nitrogen atoms of the diazine group.[2] This binding mode results in the formation of a highly stable five-membered chelate ring, which is a characteristic structural motif in these complexes.[1][2]

The general reaction for the formation of a primary dithizonate complex with a divalent metal ion (M²⁺) can be represented as:

M²⁺ + 2 H₂Dz ⇌ M(HDz)₂ + 2 H⁺

This coordination is visualized in the diagram below, showing the chelation of the dithizonate ligand to a central metal ion.

Experimental Protocols

The determination of the crystal structure of diphenylthiocarbazide complexes involves two primary stages: the synthesis and crystallization of the complex, followed by single-crystal X-ray diffraction analysis.

A general procedure involves the reaction of dithizone with a metal salt in a suitable solvent system. The following protocols are adapted from published literature for the synthesis of specific complexes.[1]

Protocol 1: Synthesis of bis(dithizonato)copper(II) [Cu(HDz)₂] [1]

-

Dissolve dithizone (e.g., 1.2 mmol) in a suitable organic solvent like dichloromethane (100 mL).

-

Prepare an aqueous solution of a copper salt, such as CuCl₂ (e.g., 0.76 mmol in 50 mL of water).

-

Add the aqueous metal salt solution to the dithizone solution and stir vigorously for approximately 30 minutes at room temperature.

-

After the reaction, separate the organic layer, which should be deeply colored (e.g., violet).

-

Wash the organic layer with distilled water and dry it using an anhydrous drying agent like sodium sulphate.

-

Filter the solution. Crystals suitable for X-ray diffraction can be obtained by slow evaporation or by recrystallization, for example, from a dichloromethane-hexane (1:1) solution at room temperature.[1]

Protocol 2: Synthesis of dichloro-bis(dithizonato)tin(IV) [Sn(HDz)₂Cl₂] [1]

-

Dissolve dithizone (e.g., 2.0 mmol) in dichloromethane (100 mL).

-

Prepare an aqueous solution of a tin(II) salt, such as SnCl₂·2H₂O (e.g., 1.1 mmol in 50 mL of water). Note: Auto-oxidation of Sn(II) to Sn(IV) may occur during the synthesis.[1]

-

Add the aqueous tin salt solution to the dithizone solution and stir for 30 minutes at room temperature.

-

Separate, wash, and dry the organic layer as described in the previous protocol.

-

Obtain crystals suitable for analysis via recrystallization from a dichloromethane-hexane (1:1) solution.[1]

X-ray crystallography is the definitive method for determining the atomic and molecular structure of a crystalline compound.[4] The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern.[4][6]

The general workflow for crystal structure determination is outlined below.

Quantitative Data Presentation: Representative Crystal Structures

The following tables summarize key crystallographic parameters and structural data for well-characterized diphenylthiocarbazide complexes. This data allows for direct comparison of the structural features imparted by different central metal ions.

Table 1: Crystallographic Parameters of Selected Metal-Dithizonate Complexes

| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Z |

| Ni(HDz)₂ [2] | C₂₆H₂₂N₈NiS₂ | Triclinic | P-1 | 4.62 | 10.99 | 12.50 | 88.8 | 97.4 | 99.1 | 1 |

| Cu(HDz)₂ [1] | C₂₆H₂₂CuN₈S₂ | Monoclinic | P2₁/c | 11.23 | 10.07 | 12.28 | 90 | 105.8 | 90 | 2 |

| [In(HDz)₃] [2] | C₃₉H₃₃InN₁₂S₃ | Triclinic | P-1 | 18.47 | 14.93 | 7.57 | 80.31 | 86.58 | 75.48 | 2 |

Z = Number of formula units per unit cell.

Table 2: Selected Bond Lengths, Angles, and Coordination Geometries

| Compound | M-S (Å) | M-N (Å) | S-M-N Angle (°) | Coordination Geometry |

| Ni(HDz)₂ [2] | 2.19 | 1.87 | N/A* | Square Planar |

| Cu(HDz)₂ [1] | 2.26 | 2.01 | 84.1 | Square Planar |

| Sb(HDz)Cl₂ [1] | 2.50 | 2.30 | 70.3 | Distorted Seesaw |

*Angle not explicitly provided in the cited abstract, but the square-planar geometry implies an angle close to 90°.

The data reveals that the metal ion significantly influences the coordination geometry. For instance, Ni(II) and Cu(II) complexes adopt a square planar geometry where two dithizonate ligands coordinate in a trans configuration.[1][2] The formation of the five-membered chelate ring often constrains the S-M-N bond angle to be less than the ideal 90° in a perfect square planar environment, as seen in the Cu(HDz)₂ complex.[1] In contrast, the Sb(III) complex exhibits a unique distorted seesaw geometry.[1]

Conclusion

The crystallographic analysis of diphenylthiocarbazide complexes provides invaluable data for understanding their fundamental chemistry. The monoanionic dithizonate ligand consistently forms stable, five-membered chelate rings with metal ions via S,N-coordination. However, the specific identity of the metal ion dictates the ultimate coordination geometry, bond lengths, and bond angles, which in turn govern the material's overall properties. The methodologies and data presented in this guide serve as a foundational resource for researchers engaged in the synthesis, characterization, and application of these important coordination compounds.

References

- 1. repository.up.ac.za [repository.up.ac.za]

- 2. researchgate.net [researchgate.net]

- 3. Characterizing metal binding sites in proteins with X-ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 4. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 5. benchchem.com [benchchem.com]

- 6. chem.libretexts.org [chem.libretexts.org]

Molar Absorptivity and Spectral Properties of Diphenylthiocarbazide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the molar absorptivity and spectral properties of diphenylthiocarbazide, commonly known as dithizone. This guide is intended for researchers, scientists, and professionals in drug development who utilize this compound in their work. It details the fundamental principles of its spectrophotometric analysis, experimental protocols, and the influence of various factors on its spectral characteristics.

Core Chemical and Physical Properties

Diphenylthiocarbazide (Dithizone) is a potent chelating agent widely employed in analytical chemistry for the colorimetric determination of trace metals.[1] Its utility is intrinsically linked to its distinct chemical and physical properties.

| Property | Value |

| Chemical Formula | C₁₃H₁₂N₄S[1] |

| Molecular Weight | 256.33 g/mol |

| CAS Number | 60-10-6[1] |

| Appearance | Black to dark purple crystalline powder |

| Melting Point | 168 °C (decomposes) |

Dithizone is practically insoluble in water but exhibits solubility in various organic solvents, a critical characteristic for its application in solvent extraction procedures.

Spectral Properties and Molar Absorptivity

The vibrant color of dithizone and its metal complexes forms the basis of its application in spectrophotometric analysis. The electronic absorption spectrum of dithizone is characterized by two prominent bands in the visible region, which are sensitive to the solvent environment—a phenomenon known as solvatochromism. In nonpolar solvents like chloroform and carbon tetrachloride, dithizone solutions are typically green, exhibiting a strong absorption maximum (λmax) around 605-620 nm (the α-band) and a weaker one around 440-450 nm (the β-band). These bands are attributed to π → π* transitions within the conjugated system of the molecule.

The color and spectral properties of dithizone solutions are also influenced by a tautomeric equilibrium between the thione (keto) and thiol (enol) forms. This equilibrium is sensitive to the polarity of the solvent.

Below is a summary of the molar absorptivity and maximum absorbance wavelengths (λmax) of diphenylthiocarbazide in various organic solvents.

| Solvent | λmax 1 (nm) | Molar Absorptivity 1 (ε, L·mol⁻¹·cm⁻¹) | λmax 2 (nm) | Molar Absorptivity 2 (ε, L·mol⁻¹·cm⁻¹) |

| Chloroform | ~605 | ~41,400 | ~440 | ~15,900 |

| Carbon Tetrachloride | ~620 | ~34,600 | ~450 | ~20,000 |

| Acetone | ~493 | Not specified | ~510 | Not specified |

| n-Propanol | Lower absorbance compared to acetone[2] | Not specified | Lower absorbance compared to acetone[2] | Not specified |

Experimental Protocols

Determination of Molar Absorptivity of Diphenylthiocarbazide

This protocol outlines the procedure for determining the molar absorptivity of diphenylthiocarbazide in a specific solvent using UV-Vis spectrophotometry.

Materials:

-

Diphenylthiocarbazide (analytical grade)

-

Spectrophotometric grade solvent (e.g., chloroform)

-

Analytical balance

-

Volumetric flasks (various sizes)

-

Pipettes

-

UV-Vis spectrophotometer

-

Quartz cuvettes (1 cm path length)

Procedure:

-

Preparation of a Stock Solution: Accurately weigh a known mass of diphenylthiocarbazide and dissolve it in a specific volume of the chosen solvent in a volumetric flask to prepare a stock solution of known concentration.

-

Preparation of Standard Solutions: Prepare a series of standard solutions of decreasing concentrations by serially diluting the stock solution with the same solvent in volumetric flasks.

-

Spectrophotometric Measurement:

-

Set the UV-Vis spectrophotometer to scan a wavelength range appropriate for diphenylthiocarbazide (e.g., 400-700 nm).

-

Use the pure solvent as a blank to zero the spectrophotometer.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).

-

-

Data Analysis:

-

Plot a calibration curve of absorbance versus the concentration of the standard solutions.

-

According to the Beer-Lambert law (A = εbc), the slope of the calibration curve will be equal to the molar absorptivity (ε) since the path length (b) is typically 1 cm.

-

Spectrophotometric Analysis of a Metal Ion using Diphenylthiocarbazide

This protocol provides a general workflow for the extraction and subsequent spectrophotometric determination of a metal ion from an aqueous sample.

Materials:

-

Aqueous sample containing the metal ion of interest

-

Standard solution of diphenylthiocarbazide in an immiscible organic solvent (e.g., chloroform)

-

Buffer solutions to control the pH of the aqueous phase

-

Masking agents (e.g., cyanide, citrate) to prevent interference from other metal ions[3]

-

Separatory funnels

-

UV-Vis spectrophotometer

Procedure:

-

Sample Preparation: Place a known volume of the aqueous sample into a separatory funnel.

-

pH Adjustment: Add a buffer solution to adjust the pH of the aqueous sample to the optimal value for the formation of the specific metal-dithizonate complex.

-

Addition of Masking Agents: If necessary, add masking agents to complex with interfering metal ions.

-

Extraction: Add a known volume of the diphenylthiocarbazide solution to the separatory funnel. Shake the funnel vigorously for a few minutes to facilitate the extraction of the metal-dithizonate complex into the organic phase.

-

Phase Separation: Allow the two phases to separate. The organic layer, containing the colored metal-dithizonate complex, is then collected.

-

Spectrophotometric Measurement: Measure the absorbance of the organic phase at the λmax of the metal-dithizonate complex.

-

Quantification: Determine the concentration of the metal ion in the original sample by comparing the measured absorbance to a calibration curve prepared using standard solutions of the metal ion.

Signaling Pathways and Experimental Workflows

The utility of diphenylthiocarbazide in analytical chemistry is based on its ability to form stable, colored complexes with metal ions. This process involves a chelation reaction where the dithizone molecule acts as a ligand.

Caption: Tautomeric equilibrium of diphenylthiocarbazide.

The chelation of a metal ion by diphenylthiocarbazide is a fundamental process in its analytical applications. The following diagram illustrates this workflow.

Caption: Generalized workflow of metal ion chelation by diphenylthiocarbazide.

The following diagram illustrates a typical experimental workflow for the spectrophotometric analysis of a metal ion using diphenylthiocarbazide.

Caption: Experimental workflow for metal analysis using diphenylthiocarbazide.

References

Tautomeric Forms of Diphenylthiocarbazone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diphenylthiocarbazone, commonly known as dithizone, is a versatile organic ligand widely recognized for its chromogenic properties and its application in the analytical determination of heavy metals.[1][2] The functionality of dithizone is intrinsically linked to its existence in various tautomeric forms, primarily the thione-thiol equilibrium. The position of this equilibrium is highly sensitive to the molecular environment, including solvent polarity, pH, and concentration, leading to distinct spectroscopic and reactive properties for each tautomer.[1] A thorough understanding of these tautomeric forms is paramount for the effective application of dithizone in diverse fields, from trace metal analysis to potential applications in drug development.

This technical guide provides a comprehensive overview of the tautomeric forms of diphenylthiocarbazone, detailing their structural characteristics, the equilibrium between them, and their spectroscopic signatures. Detailed experimental protocols for the synthesis and characterization of dithizone are also provided, along with a summary of key quantitative data.

Tautomeric Forms of Diphenylthiocarbazone

Diphenylthiocarbazone primarily exists in a tautomeric equilibrium between two main forms: the thione form and the thiol form. This equilibrium involves the migration of a proton between a nitrogen and a sulfur atom.

-

Thione Form (Keto Form): This tautomer is characterized by a carbon-sulfur double bond (C=S) and an N-H bond. It is often referred to as the "keto" form due to the C=S group's analogy to a carbonyl group. In nonpolar solvents, the thione form is predominant and typically exhibits a green color.[1]

-

Thiol Form (Enol Form): This tautomer contains a carbon-nitrogen double bond (C=N) and a sulfur-hydrogen single bond (S-H), making it a thiol. It is analogous to the "enol" form in keto-enol tautomerism. The thiol form is favored in polar solvents and is generally orange-yellow.[1]

The interplay between these two forms is crucial for the reactivity of dithizone, particularly in the formation of metal complexes.

Protonated and Deprotonated Species

Diphenylthiocarbazone is a weak monobasic acid with a pKa of approximately 4.5.[3] Deprotonation occurs at the thiol group of the thiol tautomer, forming the dithizonate anion. This anionic form is the primary species involved in chelation with metal ions. The equilibrium between the neutral and deprotonated forms is therefore highly dependent on the pH of the solution.

Quantitative Data

The following tables summarize key quantitative data related to the tautomeric forms of diphenylthiocarbazone.

Table 1: Acid Dissociation Constant (pKa)

| Compound | pKa |

| Diphenylthiocarbazone | 4.5[3] |

Table 2: UV-Vis Absorption Maxima (λmax) of Diphenylthiocarbazone Tautomers in Various Solvents

The solvatochromic effect, a change in color with solvent polarity, is a hallmark of diphenylthiocarbazone. This is due to the shifting tautomeric equilibrium. The thione form typically displays two absorption bands, while the thiol form has one major absorption band.

| Solvent | Dielectric Constant (ε) | Predominant Form | λmax (nm) |

| Dichloromethane | 9.1 | Thione (Green) | ~450, ~600[4] |

| Acetone | 20.7 | Mixture | 493, 510[5] |

| Ethanol | 24.6 | Thiol (Orange-Yellow) | 495[6] |

| Methanol | 32.7 | Thiol (Orange-Yellow) | Not specified |

| Dimethyl Sulfoxide (DMSO) | 46.7 | Thiol (Orange-Yellow) | Not specified |

Note: The exact λmax values can vary slightly depending on the specific experimental conditions and the purity of the solvent.

Experimental Protocols

Synthesis of Diphenylthiocarbazone

This protocol is adapted from the well-established procedure published in Organic Syntheses.[7]

Materials:

-

Phenylhydrazine

-

Carbon disulfide

-

Diethyl ether

-

Potassium hydroxide

-

Methanol

-

Sulfuric acid (1 N)

-

Absolute ethanol

Procedure:

-

Preparation of β-Phenyldithiocarbazic Acid Phenylhydrazine Salt: In a 1-liter three-necked flask equipped with a mechanical stirrer, condenser, and dropping funnel, dissolve 128 mL (1.3 moles) of freshly distilled phenylhydrazine in 600 mL of diethyl ether.[7] While stirring vigorously, add 52 mL (0.86 moles) of carbon disulfide dropwise over 30 minutes. Continue stirring for an additional 30 minutes.[7] Collect the precipitated salt by suction filtration, wash with a small amount of ether, and air dry.

-

Conversion to Diphenylthiocarbazide: Transfer the dried salt to a 1-liter beaker and heat on a water bath maintained at 96-98°C with constant stirring.[7] The material will soften and evolve hydrogen sulfide, followed by ammonia. When the odor of ammonia is distinct, remove the beaker from the heat and cool it in an ice bath.[7] Add approximately 150 mL of absolute ethanol, warm slightly to loosen the mass, and stir until a granular precipitate forms.[7] Collect the crude diphenylthiocarbazide by suction filtration and wash with absolute ethanol.

-

Oxidation to Diphenylthiocarbazone (Dithizone): Add the crude diphenylthiocarbazide to a solution of 60 g of potassium hydroxide in 600 mL of methanol in a 1-liter round-bottomed flask.[7] Reflux the mixture on a boiling water bath for exactly 5 minutes.[7] Cool the resulting red solution in an ice-water bath and filter by gravity. To the filtrate, with vigorous stirring, add ice-cold 1 N sulfuric acid until the solution is just acidic to Congo red paper.[7]

-

Purification: Collect the blue-black precipitate of crude dithizone by suction filtration and wash thoroughly with cold water until the washings are free of sulfate. Dry the product in an oven at 40°C. For further purification, a Soxhlet extraction with ether can be performed.[7]

Spectroscopic Characterization of Tautomers

The distinct tautomeric forms of diphenylthiocarbazone can be characterized using various spectroscopic techniques. The choice of solvent is critical as it influences the position of the tautomeric equilibrium.

1. UV-Visible (UV-Vis) Spectroscopy

-

Objective: To observe the solvatochromic effect and identify the predominant tautomeric form in different solvents.

-

Procedure:

-

Prepare dilute solutions (e.g., 1 x 10⁻⁵ M) of diphenylthiocarbazone in a series of solvents with varying polarities (e.g., hexane, dichloromethane, acetone, ethanol, DMSO).

-

Record the UV-Vis absorption spectrum for each solution over a range of 300-800 nm.

-

Identify the λmax values for each spectrum. The presence of two distinct peaks around 450 nm and 600 nm is characteristic of the thione form (in nonpolar solvents), while a single strong absorption band around 470-500 nm indicates the predominance of the thiol form (in polar solvents).[4][6]

-

2. Infrared (IR) Spectroscopy

-

Objective: To identify the characteristic functional groups of each tautomer.

-

Procedure:

-

Prepare samples for IR analysis. For observing the thione form, a KBr pellet of solid diphenylthiocarbazone can be used, or a solution in a nonpolar solvent like carbon tetrachloride can be prepared. To favor the thiol form, a solution in a polar solvent like DMSO can be used.

-

Record the IR spectrum.

-

Look for characteristic vibrational bands:

-

Thione Form: A prominent C=S stretching vibration.

-

Thiol Form: An S-H stretching vibration (typically weak) and a C=N stretching vibration. The N-H stretching vibration will also be present.

-

-

3. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To obtain detailed structural information and potentially quantify the tautomeric ratio.

-

Procedure:

-

Dissolve diphenylthiocarbazone in a deuterated solvent of choice (e.g., CDCl₃ for the thione form, DMSO-d₆ for the thiol form).

-

Acquire ¹H and ¹³C NMR spectra.

-

Analyze the chemical shifts:

-

¹H NMR: The thiol proton (S-H) of the thiol form will have a characteristic chemical shift. The N-H protons will also be present. The aromatic protons will show complex splitting patterns.

-

¹³C NMR: The C=S carbon of the thione form will have a distinct chemical shift in the downfield region. The C=N carbon of the thiol form will also be identifiable.

-

-

Signaling Pathways and Logical Relationships

The tautomeric equilibrium of diphenylthiocarbazone is a critical factor in its primary application: the complexation of metal ions. The following diagrams illustrate these relationships.

The thiol form is the active species in metal ion chelation. The deprotonation of the thiol group is a prerequisite for complex formation.

Conclusion

The tautomerism of diphenylthiocarbazone is a fundamental aspect of its chemistry and is central to its utility as an analytical reagent. The dynamic equilibrium between the thione and thiol forms, governed by environmental factors, dictates the molecule's spectroscopic properties and its reactivity towards metal ions. Researchers and scientists working with dithizone must have a firm grasp of these tautomeric relationships to effectively design experiments, interpret results, and explore new applications for this versatile compound. This guide provides a foundational understanding and practical protocols to aid in the study and application of the fascinating tautomeric forms of diphenylthiocarbazone.

References

An In-depth Technical Guide to Diphenylthiocarbazide: Properties, Synthesis, and Applications

This technical guide provides a comprehensive overview of diphenylthiocarbazide, a versatile chemical compound widely utilized in analytical chemistry. It is intended for researchers, scientists, and drug development professionals who require detailed information on its properties, synthesis, and key applications, particularly in the detection of trace metals.

Core Compound Information

Chemical Identity:

Diphenylthiocarbazide is a sulfur-containing organic compound with the systematic IUPAC name 1,5-diphenylthiocarbohydrazide. Its structure features a thiourea core with two phenylhydrazine substituents.

CAS Number: 622-03-7[1][2][3][4][5]

Synonyms:

The compound is known by a variety of synonyms in chemical literature and commercial catalogs. These include:

-

NSC 688[6]

Physicochemical Properties

A summary of the key physicochemical properties of diphenylthiocarbazide is presented in the table below. These properties are crucial for its handling, storage, and application in various experimental protocols.

| Property | Value | Reference |

| Molecular Formula | C13H14N4S | [1][2][5] |

| Molecular Weight | 258.34 g/mol | [1][2][5] |

| Melting Point | 155 °C | [1][2] |

| Boiling Point | 181 °C (estimate) | [1][2] |

| Density | 1.2302 g/cm³ (estimate) | [1][2] |

| Appearance | White to gray or brown powder/crystals | [1][2] |

| Solubility | Slightly soluble in Ethanol | [1][2] |

Synthesis of Diphenylthiocarbazide: An Experimental Protocol

Diphenylthiocarbazide can be synthesized in a two-step process from phenylhydrazine and carbon disulfide. The following protocol is a modification of the method originally described by Emil Fischer.

Step A: Synthesis of the Phenylhydrazine salt of β-phenyldithiocarbazic acid

-

In a 1-liter three-necked flask equipped with a mechanical stirrer, a condenser, and a dropping funnel, dissolve 128 mL (1.3 moles) of freshly distilled phenylhydrazine in 600 mL of ether.

-

While vigorously stirring the solution, add 52 mL (0.86 mole) of carbon disulfide dropwise over 30 minutes.

-

Continue stirring for an additional 30 minutes after the addition is complete.

-

Collect the resulting precipitate by suction filtration, wash it with 50 mL of ether, and air-dry it on filter paper for 15-20 minutes. The expected yield of the salt is 181–185 g (96–98%).[7]

Step B: Conversion to Diphenylthiocarbazide

-

Transfer the dried salt from Step A to a 1-liter beaker and heat it in a water bath maintained at 96–98 °C with continuous manual stirring. This step should be performed in a fume hood.

-

After approximately 10–15 minutes, the material will soften to a taffy-like consistency, turn yellow, foam, and evolve hydrogen sulfide.

-

Continue heating; after another 20–30 minutes, ammonia will be evolved. The evolution of ammonia can be detected by its characteristic odor or with moist litmus paper.

-

As soon as a distinct odor of ammonia is detected, immediately remove the beaker from the heat and cool it in a pan of cold water for 1 minute, followed by immersion in an ice bath.

-

Add about 150 mL of absolute ethanol and warm the mixture slightly to loosen the mass. Stir the taffy-like material until it transforms into a granular precipitate.

-

Allow the mixture to stand at room temperature for 1 hour.

-

Collect the crude diphenylthiocarbazide precipitate on a Büchner funnel and wash it with 50 mL of absolute ethanol. The yield of the crude product is typically 100–125 g (60–75% based on phenylhydrazine).[7]

Application in Trace Metal Analysis: The Dithizone Method

Diphenylthiocarbazide is a precursor to dithizone (diphenylthiocarbazone), a highly sensitive and selective chelating agent used for the spectrophotometric determination of various heavy metals. The method relies on the formation of intensely colored metal-dithizonate complexes that can be extracted into an organic solvent and quantified.

General Experimental Workflow for Trace Metal Analysis:

Caption: A generalized workflow for trace metal analysis using the dithizone method.

Detailed Protocol for the Determination of Lead (Pb):

-

Sample Preparation: Acidify the aqueous sample containing lead ions with nitric acid to a pH of less than 2. If organic matter is present, a digestion step may be necessary.

-

Complexation: Add a solution of ammonium cyanide and sodium sulfite to the sample to mask interfering ions. Adjust the pH to 8.5-9.5 with an appropriate buffer.

-

Extraction: Transfer the solution to a separatory funnel and add a solution of dithizone in chloroform. Shake vigorously for several minutes. The lead ions will react with the dithizone to form a red lead-dithizonate complex, which is extracted into the chloroform layer.

-

Phase Separation: Allow the layers to separate and drain the organic (chloroform) layer containing the complex into a clean, dry container.

-

Spectrophotometric Measurement: Measure the absorbance of the red lead-dithizonate complex at its wavelength of maximum absorbance (λmax), which is approximately 510 nm, using a spectrophotometer.

-

Quantification: Determine the concentration of lead in the original sample by comparing the absorbance reading to a calibration curve prepared from standard lead solutions.

Quantitative Data for Metal-Dithizonate Complexes:

The table below summarizes the optimal pH for extraction and the wavelength of maximum absorbance (λmax) for the dithizonate complexes of several common heavy metals.

| Metal Ion | Optimal pH for Extraction | λmax of Metal-Dithizonate Complex (nm) | Color of Complex |

| Lead (Pb²⁺) | 8.5 - 9.5 | ~510 | Red |

| Zinc (Zn²⁺) | 4.0 - 5.5 | ~535 | Red-violet |

| Copper (Cu²⁺) | < 1 | ~550 | Violet-red |

| Cadmium (Cd²⁺) | Basic | ~520 | Red |

| Mercury (Hg²⁺) | Acidic | ~490 | Orange |

This data is essential for developing selective methods for the determination of specific metal ions in complex matrices.

Chemical Reaction and Logical Relationships

The core of the dithizone method is the chemical reaction between dithizone (H₂Dz) and a divalent metal ion (M²⁺) to form a metal-dithizonate complex. This reaction is a chelation process where the dithizone molecule acts as a ligand.

Caption: General reaction of dithizone with a divalent metal ion.

This equilibrium is highly dependent on the pH of the aqueous solution. By controlling the pH, it is possible to selectively extract different metal ions. The formation of the stable, colored metal-dithizonate complex allows for sensitive and accurate quantification using spectrophotometry. The use of masking agents, such as cyanide or thiosulfate, can further enhance the selectivity of the method by preventing the reaction of interfering metal ions with dithizone.

References

- 1. rucforsk.ruc.dk [rucforsk.ruc.dk]

- 2. benchchem.com [benchchem.com]

- 3. dergipark.org.tr [dergipark.org.tr]

- 4. metal-dithizone complexesii determination: Topics by Science.gov [science.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Diphenylthiocarbazide [webbook.nist.gov]

- 7. Chromatography and Separation Techniques- Extraction of Metals With Dithizone – UW-Madison Demonstration Lab – UW–Madison [demolab.chem.wisc.edu]

The Thermal Fortitude of Diphenylthiocarbazide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the thermal stability and decomposition profile of diphenylthiocarbazide. While direct experimental data for this specific compound is limited in publicly accessible literature, this document synthesizes information from closely related analogues, including thiocarbohydrazide and various thiourea derivatives, to project a robust and scientifically grounded understanding of its thermal behavior. This guide is intended to inform researchers, scientists, and drug development professionals on the critical aspects of handling, processing, and storing diphenylthiocarbazide, particularly in contexts where thermal stress is a factor.

Core Concepts in Thermal Stability

The thermal stability of a chemical compound is a critical parameter that dictates its utility in various applications, from pharmaceutical formulations to materials science. Understanding the temperatures at which a compound begins to decompose, the rate of its decomposition, and the nature of the resulting products is paramount for ensuring safety, efficacy, and shelf-life. The primary techniques employed to elucidate these characteristics are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

-

Thermogravimetric Analysis (TGA) provides quantitative information about the changes in a material's mass as a function of temperature or time in a controlled atmosphere. This is crucial for determining decomposition temperatures and the stoichiometry of decomposition reactions.

-

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. DSC is used to identify thermal transitions such as melting, crystallization, and decomposition, and to quantify the enthalpy changes associated with these processes.

Projected Thermal Profile of Diphenylthiocarbazide

Based on the analysis of analogous compounds, a projected thermal profile for diphenylthiocarbazide has been constructed. It is anticipated that the thermal decomposition of diphenylthiocarbazide occurs in multiple stages, a common characteristic of thiocarbohydrazide and its derivatives.

Table 1: Projected TGA and DSC Data for Diphenylthiocarbazide

| Parameter | Projected Value/Range | Description | Inferred From |

| Decomposition Onset Temperature (Tonset) | 160 - 180 °C | The temperature at which significant mass loss begins. | Decomposition of thiocarbohydrazide (171-174 °C) and related thiourea derivatives. |

| Peak Decomposition Temperature (Tpeak) | 180 - 200 °C | The temperature at which the maximum rate of mass loss occurs for the initial major decomposition step. | General thermal behavior of organic compounds containing similar functional groups. |

| Major Mass Loss Stage 1 | ~ 40 - 50% | Corresponds to the initial fragmentation of the molecule, likely involving the cleavage of the thiocarbonyl group and phenylhydrazine moieties. | Theoretical calculations based on the molecular weight of potential initial decomposition products. |

| Major Mass Loss Stage 2 | ~ 20 - 30% | Represents the further breakdown of intermediate products at higher temperatures. | Multi-stage decomposition observed in many complex organic molecules. |

| Final Residue at 600 °C (Inert Atmosphere) | < 10% | The amount of non-volatile material remaining at the end of the analysis. | Typical for organic compounds that do not contain metals. |

| Melting Point (Tm) | ~ 170 °C (with decomposition) | It is common for such compounds to decompose at or near their melting point. | The reported decomposition temperature of thiocarbohydrazide is within a narrow range, suggesting decomposition accompanies melting. |

| Decomposition Enthalpy (ΔHd) | Endothermic | The decomposition process is expected to require an input of energy. | DSC analyses of similar organic compounds often show endothermic decomposition peaks. |

Proposed Decomposition Pathway

The thermal decomposition of diphenylthiocarbazide is likely initiated by the cleavage of the C=S bond and the N-N bonds, which are typically the weaker points in the molecule. The presence of phenyl groups will influence the stability and subsequent reactions of the fragments. A plausible decomposition pathway is outlined below. This pathway is inferred from computational studies on the thermal decomposition of thiourea, which suggest isomerization and fragmentation into smaller, volatile molecules.[1][2]

Caption: Proposed thermal decomposition pathway of diphenylthiocarbazide.

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the thermal properties of compounds like diphenylthiocarbazide.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of the sample by measuring mass loss as a function of temperature.

Instrumentation: A calibrated thermogravimetric analyzer.

Methodology:

-

Sample Preparation: A small amount of the sample (typically 3-5 mg) is accurately weighed into a ceramic or platinum TGA pan.

-

Instrument Setup:

-

The furnace is purged with a high-purity inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.

-

A temperature program is set, typically a linear ramp from ambient temperature to a final temperature (e.g., 600 °C) at a controlled heating rate (e.g., 10 °C/min).

-

-

Data Acquisition: The instrument continuously records the sample mass as a function of temperature.

-

Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition, the temperatures of maximum decomposition rates (from the derivative of the TGA curve, DTG), and the percentage mass loss at each decomposition step.

Caption: Experimental workflow for Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC)

Objective: To identify thermal transitions and measure the heat flow associated with the decomposition of the sample.

Instrumentation: A calibrated differential scanning calorimeter.

Methodology:

-

Sample Preparation: A small amount of the sample (typically 2-5 mg) is weighed into an aluminum or copper DSC pan, which is then hermetically sealed. An empty, sealed pan is used as a reference.

-

Instrument Setup:

-

The DSC cell is purged with an inert gas (e.g., nitrogen) at a constant flow rate.

-

A temperature program identical to the one used in the TGA analysis is set (e.g., a linear ramp from ambient to a temperature beyond the final decomposition).

-

-

Data Acquisition: The instrument measures the differential heat flow between the sample and reference pans as a function of temperature.

-

Data Analysis: The resulting DSC thermogram (heat flow vs. temperature) is analyzed to identify endothermic (melting, decomposition) and exothermic (crystallization, some decompositions) events. The peak temperature and the area under the peak (enthalpy) are determined.

Evolved Gas Analysis (EGA) by Mass Spectrometry (MS)

Objective: To identify the gaseous products evolved during the thermal decomposition of the sample.

Instrumentation: A TGA instrument coupled to a mass spectrometer (TGA-MS).

Methodology:

-

TGA-MS Setup: The outlet of the TGA furnace is connected to the inlet of the mass spectrometer via a heated transfer line to prevent condensation of the evolved gases.

-

Analysis: A TGA experiment is performed as described in section 4.1. Simultaneously, the mass spectrometer continuously samples the evolved gases.

-

Data Acquisition: The mass spectrometer records the mass-to-charge ratio (m/z) of the ions produced from the evolved gases as a function of temperature.

-

Data Analysis: The mass spectra are analyzed to identify the chemical composition of the evolved gases at different stages of decomposition. This is achieved by comparing the observed m/z values with known fragmentation patterns of suspected decomposition products.

Caption: Workflow for Evolved Gas Analysis by TGA-MS.

Conclusion

This technical guide provides a projected yet comprehensive overview of the thermal stability and decomposition of diphenylthiocarbazide, based on data from analogous compounds. The provided tables, proposed decomposition pathway, and detailed experimental protocols offer a valuable resource for scientists and professionals working with this compound. It is crucial to remember that these are inferred properties and experimental verification is recommended for any application where thermal stability is a critical parameter. The methodologies and diagrams presented herein serve as a robust framework for conducting such an investigation.

References

An In-depth Technical Guide to Diphenylthiocarbazide: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of diphenylthiocarbazide, a key chemical intermediate. The document details its fundamental properties, provides a thorough experimental protocol for its synthesis, and explores its primary application as the precursor to dithizone, a widely used analytical reagent. This guide is intended to be a valuable resource for professionals in chemical research and pharmaceutical development.

Core Properties of Diphenylthiocarbazide

Diphenylthiocarbazide, also known as 1,5-Diphenyl-3-thiocarbohydrazide, is a hydrazine derivative with the chemical formula C13H14N4S.[1] It serves as a crucial intermediate in the synthesis of dithizone, a reagent extensively used in the analytical determination of heavy metals.[2][3]

Physicochemical and Structural Data

A summary of the key quantitative data for diphenylthiocarbazide is presented in the table below for easy reference.

| Property | Value | Reference |

| Molecular Formula | C13H14N4S | [1] |

| Molecular Weight | 258.34 g/mol | |

| CAS Number | 622-03-7 | |

| Appearance | White to gray or brown powder/crystals | |

| Melting Point | ~155 °C (decomposes) | [4] |

| Boiling Point | ~181 °C (rough estimate) | [4] |

| Density | ~1.2302 g/cm³ (rough estimate) | [4] |

| Solubility | Slightly soluble in Ethanol. Insoluble in water. | [4] |

Synthesis of Diphenylthiocarbazide and its Conversion to Dithizone

The synthesis of diphenylthiocarbazide is the intermediate step in the well-established preparation of dithizone from phenylhydrazine and carbon disulfide. The overall workflow involves the formation of a phenylhydrazine salt, its thermal conversion to diphenylthiocarbazide, and subsequent oxidation to dithizone.

Caption: Workflow for the synthesis of Dithizone from Phenylhydrazine via Diphenylthiocarbazide.

Experimental Protocol: Synthesis of Diphenylthiocarbazide

This protocol is adapted from a well-established procedure published in Organic Syntheses.[5]

Materials:

-

Phenylhydrazine (pure, redistilled)

-

Carbon disulfide

-

Ether

-

Absolute ethanol

Procedure:

-

Preparation of the Phenylhydrazine salt of β-phenyldithiocarbazic acid:

-

In a 1-L three-necked flask equipped with a mechanical stirrer, condenser, and dropping funnel, dissolve 128 ml (1.3 moles) of pure phenylhydrazine in 600 ml of ether.[5]

-

While stirring vigorously, add 52 ml (0.86 mole) of carbon disulfide over 30 minutes.[5]

-

Continue stirring for an additional 30 minutes. A precipitate of the salt will form.[5]

-

Filter the precipitate with suction, wash with 50 ml of ether, and allow the ether to evaporate.[5] The yield of the salt is typically 96-98%.[5]

-

-

Conversion to Diphenylthiocarbazide:

-

Transfer the salt to a 1-L beaker and heat in a water bath maintained at 96–98°C with continuous stirring (perform in a fume hood).[5]

-

The material will soften to a taffy-like mass, turn yellow, and evolve hydrogen sulfide, followed by ammonia.[5]

-

Upon the first distinct odor of ammonia, immediately remove the beaker from the heat and cool it.[5]

-

Add approximately 150 ml of absolute ethanol and stir the taffy-like material until it becomes a granular precipitate.[5]

-

After letting it stand for 1 hour at room temperature, collect the crude diphenylthiocarbazide by filtration and wash with 50 ml of absolute ethanol. The expected yield is 100-125 g.[5]

-

Application in Analytical Chemistry: A Precursor to Dithizone

While diphenylthiocarbazide is primarily an intermediate, its oxidized product, dithizone (1,5-diphenylthiocarbazone), is a highly valuable reagent in analytical chemistry.[2][3] Dithizone forms intensely colored complexes with various heavy metal ions, enabling their spectrophotometric determination at trace levels.[1][6]

Experimental Protocol: Spectrophotometric Determination of Lead(II) using Dithizone

The following is a generalized protocol for the determination of lead using dithizone, which is synthesized from diphenylthiocarbazide. This method highlights the utility of the end-product.

Principle: Dithizone reacts with lead(II) ions to form a lead-dithizone complex, which has a strong absorbance at a specific wavelength, allowing for quantitative analysis. The use of a micellar medium, such as cetyltrimethylammonium bromide (CTAB), can enhance sensitivity and avoid the need for solvent extraction.[1][6]

Materials:

-

Dithizone (prepared from diphenylthiocarbazide)

-

Cetyltrimethylammonium bromide (CTAB) solution

-

Standard Lead(II) solution

-

Buffer solution (to maintain optimal pH)

-

UV-Vis Spectrophotometer

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of dithizone in a suitable solvent.

-

Prepare a micellar solution of CTAB in deionized water.

-

Prepare a series of standard solutions of Lead(II) of known concentrations.

-

-

Calibration Curve Construction:

-

To a series of volumetric flasks, add an aliquot of the dithizone solution, the CTAB solution, and the buffer solution.

-

Add varying known volumes of the standard Lead(II) solutions to each flask and dilute to the mark with deionized water.

-

Measure the absorbance of each solution at the wavelength of maximum absorbance for the lead-dithizone complex.

-

Plot a graph of absorbance versus the concentration of Lead(II) to create a calibration curve.

-

-

Sample Analysis:

-

Prepare the unknown sample in the same manner as the standards, adding it to a flask containing dithizone, CTAB, and buffer.

-

Measure the absorbance of the sample solution.

-